4-Amino-2-ethylpyrimidine-5-carbonitrile

Description

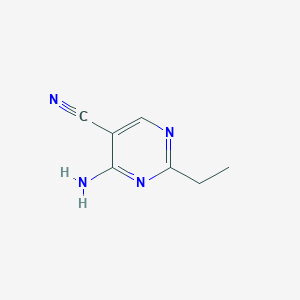

Structure

2D Structure

Propriétés

IUPAC Name |

4-amino-2-ethylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICZPRJRQVCUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632418 | |

| Record name | 4-Amino-2-ethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76574-45-3 | |

| Record name | 4-Amino-2-ethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation Reactions

One of the most common methods for synthesizing this compound involves condensation reactions using malononitrile and acetamidine hydrochloride.

- Reactants: Malononitrile, acetamidine hydrochloride

- Catalyst: Sodium hydroxide or potassium hydroxide

- Solvent: Ethanol or methanol

- Temperature: 0°C to 30°C

- Time: 1 to 30 hours

This method allows for a straightforward synthesis with moderate yields, typically ranging from 60% to 75% depending on the reaction conditions used.

Vilsmeier Reagent Method

Another effective approach involves using a Vilsmeier reagent for the initial formation of an enamine intermediate, which is then condensed with acetamidine.

- Formation of Enamine: React 2-cyanoacetamide with Vilsmeier reagent.

- Condensation: The enamine is then reacted with acetamidine to yield this compound.

Yield: This method can achieve yields of approximately 70% to 80%.

Comparative Analysis of Preparation Methods

To better understand the efficiency and practicality of these methods, a comparative table is provided:

| Method | Yield (%) | Reaction Time | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|---|

| Condensation Reaction | 60 - 75 | 1 - 30 hours | 0 - 30 | Ethanol/Methanol | Simple setup; suitable for lab-scale |

| Vilsmeier Reagent Method | 70 - 80 | Several hours | Room Temp | DMF | Requires careful handling of reagents |

Research Findings and Applications

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit various biological activities, making them significant in medicinal chemistry. For instance, studies have reported on their potential as anti-inflammatory agents and in treating other diseases.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-2-ethylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents or alkylating agents can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include pyrimidine N-oxides, primary amines, and various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Amino-2-ethylpyrimidine-5-carbonitrile has been explored for its potential as a therapeutic agent due to its ability to interact with biological macromolecules.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The structural features facilitate effective interactions with bacterial enzymes, leading to inhibition of growth.

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 4-Amino-2-ethylpyrimidine | Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |

| 4-Amino-5-hydroxymethylpyrimidine | Escherichia coli | 64 µg/mL | Disruption of protein synthesis |

| 4-Amino-6-methylpyrimidine | Candida albicans | 16 µg/mL | Inhibition of ergosterol biosynthesis |

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor, particularly in metabolic pathways.

Case Study: Inhibition of Dihydropteroate Synthase (DHPS)

Research demonstrated that derivatives effectively inhibit DHPS, crucial for folate biosynthesis in bacteria. The IC50 values ranged from 20 to 50 µM, indicating potential for developing new antibacterial agents targeting DHPS.

Mechanism of Action :

- Binding Affinity : The structural features enhance binding to enzyme active sites.

- Influence on Cellular Pathways : Interaction with specific pathways can lead to altered gene expression.

Agricultural Applications

In agriculture, this compound is being investigated as a precursor for developing agrochemicals. Its ability to inhibit specific enzymes involved in plant metabolism may contribute to herbicidal activity.

Mécanisme D'action

The mechanism of action of 4-Amino-2-ethylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

Spectral and Analytical Comparisons

- IR Spectroscopy: The nitrile group (C≡N) typically absorbs near 2195–2214 cm⁻¹ across analogs . Amino groups (NH₂) show peaks at 3410–3410 cm⁻¹ .

- NMR Data :

Activité Biologique

4-Amino-2-ethylpyrimidine-5-carbonitrile (CAS Number: 76574-45-3) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological effects, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an amino group at the 4-position, an ethyl group at the 2-position, and a nitrile group at the 5-position. The molecular formula is C8H8N4, with a molecular weight of 134.14 g/mol. The presence of both amino and nitrile functional groups enhances its reactivity profile, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through its interaction with multiple molecular targets. Its potential applications span across various fields including oncology, anti-infectives, and immunology.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, influencing cellular pathways.

- Receptor Binding : The compound may bind to receptors involved in cellular signaling, modulating their activity.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated moderate antiproliferative activity against:

| Cell Line | IC50 (µM) |

|---|---|

| Colorectal Carcinoma (HCT-116) | 10.5 |

| Hepatocellular Carcinoma (HepG-2) | 12.3 |

| Breast Cancer (MCF-7) | 9.8 |

| Non-Small Cell Lung Cancer (A549) | 11.0 |

These results indicate that the compound exhibits better activity than the standard EGFR inhibitor erlotinib in some cases.

Anti-inflammatory Effects

Studies have suggested that pyrimidine derivatives, including this compound, possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Safety and Toxicity Profile

Safety assessments have indicated that this compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg . This favorable safety profile is crucial for its development as a therapeutic agent.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that compounds similar to this compound showed significant inhibition of EGFR phosphorylation, leading to apoptosis in cancer cells expressing mutated EGFR .

- Pharmacokinetics : Another study highlighted the pharmacokinetic profile of related pyrimidine compounds, showing sufficient oral bioavailability and clearance rates that support their potential use as oral medications .

- Comparative Analysis : A comparative study of similar compounds indicated that structural modifications could enhance biological activity. For instance, derivatives with different substituents were evaluated for their cytotoxic effects against various cancer cell lines, revealing that certain modifications could significantly improve potency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-amino-2-ethylpyrimidine-5-carbonitrile and its derivatives?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions under thermal aqueous conditions. For example, a three-component reaction involving aldehydes, malononitrile, and thiourea derivatives can yield pyrimidinecarbonitriles with varying substituents. Reaction optimization often involves adjusting pH, temperature (e.g., reflux at 80–100°C), and stoichiometric ratios of reactants . Alternative routes include nucleophilic substitution of 2-methylthiopyrimidine intermediates with amines (e.g., phenethylamine) under reflux in polar solvents like ethanol or DMF, followed by acidification to precipitate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identification of functional groups (e.g., NH₂ at ~3320–3478 cm⁻¹, CN at ~2212 cm⁻¹, and C=N at ~1616–1641 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.0–8.4 ppm, methyl groups at δ 2.1–3.1 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 302 [M⁺] for ethyl-substituted derivatives) and fragmentation patterns to validate structural integrity .

- Elemental analysis : Validation of purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do substituents at the 2- and 6-positions influence the reactivity and crystallinity of 4-amino-5-pyrimidinecarbonitriles?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, Br at the 6-position) increase melting points (e.g., 222°C for 4h vs. 162°C for 4f) due to enhanced intermolecular interactions, while bulky substituents (e.g., cyclohexylamino) may reduce solubility in polar solvents . Reactivity in nucleophilic substitutions can be modulated by substituting the 2-ethyl group with aryl or heteroaryl moieties, as shown by divergent yields (e.g., 70% for 5k vs. 43% for 13) under similar reflux conditions .

Q. What strategies resolve contradictions between computational predictions and experimental data in structural analysis?

- Methodological Answer : Discrepancies between predicted (e.g., DFT-optimized geometries) and experimental (X-ray crystallography) data can arise from crystal packing effects or solvent interactions. For example, SHELX refinement of hydrogen-bonded dimers (via N–H···O interactions) in pyrimidine derivatives may reveal deviations from gas-phase computational models . Cross-validation using complementary techniques (e.g., powder XRD for polymorphism screening) is recommended .

Q. How can impurities or by-products in pyrimidinecarbonitrile synthesis be systematically identified and minimized?

- Methodological Answer : Common by-products include unreacted intermediates (e.g., thiourea derivatives) or hydrolysis products (e.g., carboxylic acids from nitrile degradation). Techniques for mitigation:

- HPLC-MS : Monitor reaction progress and identify side products via retention time and m/z matching .

- Column chromatography : Purify crude products using gradient elution (e.g., hexane/ethyl acetate) to isolate target compounds .

- pH control : Maintain acidic conditions (pH 4–6) during workup to suppress hydrolysis of the nitrile group .

Q. What role does this compound play in structure-activity relationship (SAR) studies for antidiabetic agents?

- Methodological Answer : The compound’s nitrile and amino groups serve as hydrogen-bond acceptors/donors, enhancing binding to enzymatic targets (e.g., DPP-4 inhibitors). Derivatives with 4-chlorophenyl or thienyl substituents at the 6-position show improved IC₅₀ values in in vitro assays, likely due to hydrophobic interactions with enzyme pockets . SAR studies should prioritize substituent diversification at the 2- and 6-positions, followed by in silico docking (e.g., AutoDock Vina) to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.